9,10-Dioxooctadecyl hex-2-enoate
Description
Properties
CAS No. |
114145-11-8 |
|---|---|
Molecular Formula |
C24H42O4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
9,10-dioxooctadecyl hex-2-enoate |
InChI |
InChI=1S/C24H42O4/c1-3-5-7-8-11-15-18-22(25)23(26)19-16-12-9-10-13-17-21-28-24(27)20-14-6-4-2/h14,20H,3-13,15-19,21H2,1-2H3 |
InChI Key |
LMPYNBCHKLEKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)CCCCCCCCOC(=O)C=CCCC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Acid Catalysis
Fischer esterification represents a classical approach, where 9,10-dioxooctadecanoic acid reacts with hex-2-en-1-ol under acidic conditions.
Procedure :
- Combine equimolar quantities of 9,10-dioxooctadecanoic acid and hex-2-en-1-ol in toluene.
- Add concentrated sulfuric acid (1–2 mol%) and reflux at 110°C for 12–24 hours.
- Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
Challenges :
- Ketone groups may undergo undesired aldol condensation under acidic conditions.
- Hex-2-en-1-ol’s volatility (bp: 144–146°C) necessitates azeotropic distillation setups.
Transesterification Using Enzymatic Catalysts
Enzymatic transesterification offers selectivity advantages, particularly for heat-sensitive substrates.
Procedure :
- Dissolve methyl hex-2-enoate (1.2 equiv) and 9,10-dioxooctadecanol (1.0 equiv) in tert-butanol.
- Add immobilized lipase (e.g., Lipozyme TL IM, 5–10 wt%) and incubate at 65°C for 8–12 hours.
- Filter the enzyme, concentrate under reduced pressure, and purify via recrystallization (ethanol/water).
Advantages :
Carbodiimide-Mediated Coupling
Activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) enables room-temperature esterification.
Procedure :
- Stir 9,10-dioxooctadecanoic acid (1.0 equiv) with DCC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane.
- Add hex-2-en-1-ol (1.2 equiv) and react for 12–24 hours at 25°C.
- Filter precipitated dicyclohexylurea, wash with 1N HCl, and concentrate.
Optimization :
- Substituting DCC with ethylcarbodiimide hydrochloride (EDC) improves water solubility for easier purification.
Wittig Olefination for Hex-2-enoate Formation
Constructing the α,β-unsaturated ester in situ via Wittig reaction ensures regioselectivity.
Procedure :
- React ethyl 4-phosphonobutyrate with n-pentyltriphenylphosphonium bromide in THF at 0°C.
- Add n-butyllithium to generate the ylide, then introduce hexanal to form ethyl hex-2-enoate.
- Transesterify with 9,10-dioxooctadecanol using Lipozyme TL IM (see Section 2.2).
Yield Considerations :
Comparative Analysis of Methodologies
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Acid Catalysis | H₂SO₄ | 110 | 50–60 | 70–80 | Low cost |
| Enzymatic Transester. | Lipozyme TL IM | 65 | 85–90 | 90–95 | Selectivity, mild conditions |
| Carbodiimide Coupling | DCC/DMAP | 25 | 75–80 | 85–90 | Room-temperature reaction |
| Wittig Olefination | n-BuLi/Ph₃P=CH | 0→25 | 60–65 | 70–75 | Regioselective double bond |
Challenges in Synthesis
Ketone Reactivity
The 9,10-diketone moiety is prone to nucleophilic attack or enolization under basic or acidic conditions. Enzymatic methods mitigate this by operating near neutral pH.
Purification Complexity
Co-elution of byproducts (e.g., unreacted alcohol or acid) necessitates gradient chromatography. Ethyl acetate/hexane mixtures resolve polar impurities effectively.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxooctadecyl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Amines, ethers, or esters.
Scientific Research Applications
9,10-Dioxooctadecyl hex-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Dioxooctadecyl hex-2-enoate involves its interaction with specific molecular targets and pathways. The oxo groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the long hydrocarbon chain allows the compound to interact with lipid membranes, potentially altering their properties and functions .
Comparison with Similar Compounds
Structural Analogues in the 9,10-Disubstituted Anthracene Family
Key Compounds :
Analysis: While 9,10-dioxooctadecyl hex-2-enoate is aliphatic, DHA derivatives are aromatic systems. The latter exhibit AIE properties due to restricted intramolecular motion in aggregated states, a feature absent in the target compound due to its flexible alkyl chain . Notably, DBPA (a DHA derivative) displays aggregation-caused quenching (ACQ), highlighting the critical role of substituent rigidity in optical behavior—a contrast to the non-planar, aliphatic structure of 9,10-dioxooctadecyl hex-2-enoate.
Esters with Long Alkyl Chains
Key Compounds :
Analysis: The extended C18 chain in 9,10-dioxooctadecyl hex-2-enoate may enhance hydrophobicity compared to shorter-chain esters. However, the absence of reactive isocyanate groups limits its utility in polymer crosslinking, a key application for hexamethylene diisocyanate derivatives .
Phosphaphenanthrene-Based Esters
Key Compounds :
Analysis: Phosphaphenanthrene esters exhibit superior thermal stability due to their rigid heterocyclic cores, whereas 9,10-dioxooctadecyl hex-2-enoate’s aliphatic structure may limit thermal resilience. The latter’s synthesis is likely simpler, as phosphaphenanthrene derivatives require controlled stepwise reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
